N'-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide
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Overview
Description
N’-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide is a chemical compound belonging to the class of hydrazones. Hydrazones are characterized by the presence of a C=N-NH functional group. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage (C=N-NH).
Industrial Production Methods
Industrial production of N’-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the completion of the reaction.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Chlorophenyl)methylidene]benzohydrazide
- N’-[(E)-(4-Methoxyphenyl)methylidene]benzohydrazide
- N’-[(E)-(4-Nitrophenyl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and industrial chemicals.
Properties
Molecular Formula |
C15H11N3O |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H11N3O/c16-10-12-6-8-13(9-7-12)11-17-18-15(19)14-4-2-1-3-5-14/h1-9,11H,(H,18,19)/b17-11+ |
InChI Key |
IBZSGIJCVOAPFO-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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